Ácido sulfúrico de 4,5,6,7-tetrahidrobencimidazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

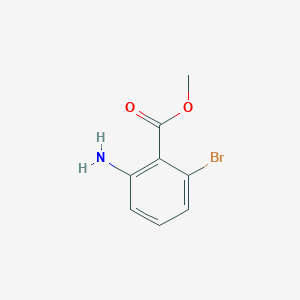

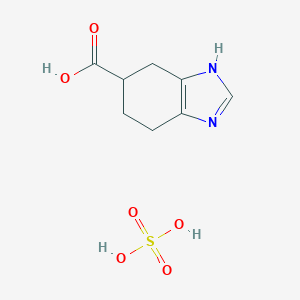

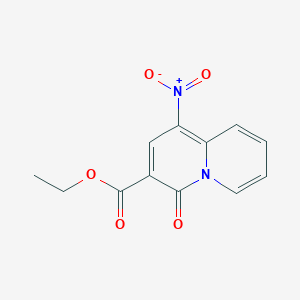

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is a useful research compound. Its molecular formula is C8H12N2O6S and its molecular weight is 264.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la trombina

Actúa como un inhibidor de conformación restringida del inhibidor de la fibrinólisis activado por trombina (TAFI) activo, que es importante para proteger los coágulos de fibrina de la lisis .

Uso experimental/de investigación

Ofrecido para uso experimental e investigativo, este compuesto ayuda en varios estudios de laboratorio para comprender sus propiedades y posibles aplicaciones .

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate acts as a conformationally restricted inhibitor of active TAFI . This means it binds to TAFI and changes its shape, preventing it from interacting with other molecules and carrying out its function.

Biochemical Pathways

By inhibiting TAFI, 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, resulting in the prevention or dissolution of blood clots.

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the protection of fibrin clots against lysis . By inhibiting TAFI, the compound prevents the stabilization of blood clots, allowing the body’s natural fibrinolytic processes to break down clots more effectively.

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may decompose under high temperature, strong light, or in the presence of strong oxidizing agents . Its solubility is higher in water than in organic solvents , which could influence its distribution and absorption in the body.

Propiedades

IUPAC Name |

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.H2O4S/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;1-5(2,3)4/h4-5H,1-3H2,(H,9,10)(H,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWJFUZXREUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564752 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131020-49-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)